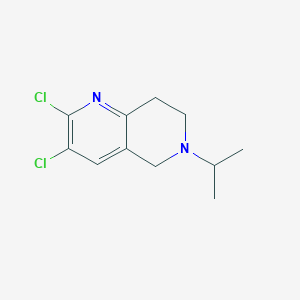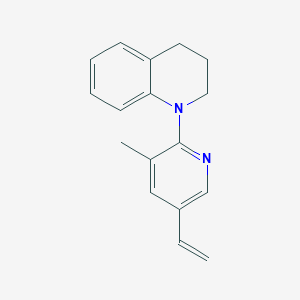
3,6,8-Trichloroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,8-Trichloroquinolin-2(1H)-one is a chlorinated derivative of quinolin-2(1H)-one This compound is characterized by the presence of three chlorine atoms at positions 3, 6, and 8 on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trichloroquinolin-2(1H)-one typically involves the chlorination of quinolin-2(1H)-one. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as nitration, reduction, and chlorination, followed by purification to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,8-Trichloroquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in the presence of solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted quinolin-2(1H)-one derivatives with various functional groups.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.
Reduction Reactions: Products include partially or fully dechlorinated quinolin-2(1H)-one derivatives.
Wissenschaftliche Forschungsanwendungen
3,6,8-Trichloroquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3,6,8-Trichloroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the quinoline ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloroquinolin-2(1H)-one: Lacks the chlorine atom at position 8, which may affect its reactivity and binding properties.
3,8-Dichloroquinolin-2(1H)-one: Lacks the chlorine atom at position 6, leading to different chemical behavior.
6,8-Dichloroquinolin-2(1H)-one: Lacks the chlorine atom at position 3, resulting in distinct properties.
Uniqueness
3,6,8-Trichloroquinolin-2(1H)-one is unique due to the presence of three chlorine atoms at specific positions on the quinoline ring. This unique substitution pattern can influence its chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H4Cl3NO |
|---|---|
Molekulargewicht |
248.5 g/mol |
IUPAC-Name |
3,6,8-trichloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4Cl3NO/c10-5-1-4-2-7(12)9(14)13-8(4)6(11)3-5/h1-3H,(H,13,14) |
InChI-Schlüssel |
CRQLNLTZHUAPFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)










![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)


